5-Bromo-7-methylchroman-4-amine is a chemical compound classified as a chroman derivative. Chroman derivatives are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry. The specific structure of 5-Bromo-7-methylchroman-4-amine includes a bromine atom at the 5-position, a methyl group at the 7-position, and an amine group at the 4-position, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 5-Bromo-7-methylchroman-4-amine typically involves a multi-step process:
The reaction conditions are critical for ensuring high yields and purity of the final product. Each step requires careful control of temperature, pressure, and reaction time to optimize the conversion efficiency.
The molecular formula of 5-Bromo-7-methylchroman-4-amine is , with a molecular weight of approximately 242.11 g/mol. The structural representation includes:
This structure features a chroman ring system with distinct functional groups that influence its chemical behavior and interactions.
5-Bromo-7-methylchroman-4-amine can participate in several chemical reactions:
These reactions can be facilitated through various reagents and conditions tailored to achieve desired transformations while minimizing by-products.
The mechanism of action for 5-Bromo-7-methylchroman-4-amine involves its interaction with specific biological targets. The presence of bromine enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. Experimental studies are often required to elucidate the exact molecular targets and pathways affected by this compound.
The physical properties include:
Key chemical properties encompass:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 242.11 g/mol |
IUPAC Name | 5-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI | InChI=1S/C10H12BrNO/c1... |
InChI Key | OGSQZJZARIKSIM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(CCO2)N)C(=C1)Br |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
5-Bromo-7-methylchroman-4-amine has several significant applications:
CAS No.: 4021-34-5
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.: